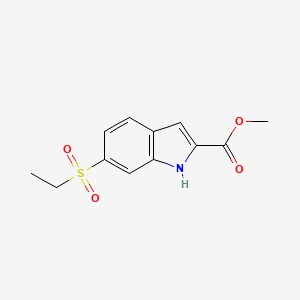

methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-ethylsulfonyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-3-18(15,16)9-5-4-8-6-11(12(14)17-2)13-10(8)7-9/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXFCGSZNCDKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238644 | |

| Record name | Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-13-9 | |

| Record name | Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base like pyridine.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The indole core can participate in π-π interactions with aromatic residues in biological targets, influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate, highlighting substituent effects:

Biological Activity

Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate (MESC) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

MESC is characterized by an indole core with an ethylsulfonyl group at the 6-position and a carboxylate moiety. The indole structure is notable for its ability to engage in π-π interactions with aromatic residues in biological targets, which can influence enzyme activity or receptor binding.

The biological activity of MESC is attributed to several mechanisms:

- Electrophilic Nature : The ethylsulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

- Metal Ion Chelation : The indole core can chelate metal ions, which is critical for the activity of various enzymes, particularly integrases involved in viral replication.

- Enzyme Inhibition : MESC has been studied for its potential to inhibit key enzymes, including those involved in inflammatory processes and viral replication.

Biological Activities

Research has highlighted several biological activities of MESC:

- Antimicrobial Activity : MESC exhibits antimicrobial properties against various bacterial and fungal strains. Studies suggest that it could serve as a potential antimicrobial agent.

- Antiviral Properties : Derivatives of indole-2-carboxylic acids, similar to MESC, have shown promise as inhibitors of HIV integrase. For example, structural modifications have led to compounds with IC50 values as low as 0.13 μM against HIV-1 integrase .

- Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Table 1: Comparative Biological Activities of Indole Derivatives

| Compound Name | Structural Features | Biological Activity | IC50/ED50 Values |

|---|---|---|---|

| This compound | Ethylsulfonyl at position 6 | Antimicrobial, Antiviral | Not specified |

| Indole-2-carboxylic acid derivative | Carboxylic acid instead of ester | HIV Integrase Inhibitor | IC50 = 0.13 μM |

| Ethyl 1-methyl-1H-indole-2-carboxylate | Methyl group at position 1 | Antimicrobial | Not specified |

| 5-Nitroindole-2-carboxylic acid | Nitro group at position 5 | Anticancer | Not specified |

Synthesis and Applications

MESC is synthesized through the condensation of ethyl sulfonyl chloride with indole-2-carboxylic acid followed by esterification with methanol. This synthetic pathway allows for variations that can enhance yield and purity.

Potential Applications:

- Medicinal Chemistry : Due to its diverse biological activities, MESC is being explored for drug development, particularly in creating new antiviral and anti-inflammatory agents.

- Agricultural Chemistry : Its antimicrobial properties suggest potential applications in agrochemicals.

- Material Science : The unique chemical structure may offer novel applications in material science, particularly in developing functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using precursors like ethyl-1H-indole-2-carboxylate. For example, sodium ethoxide in DMF at 100–150°C facilitates nucleophilic substitution or coupling with sulfonylating agents (e.g., ethylsulfonyl chloride). Optimization involves adjusting temperature, solvent polarity, and catalyst loading to improve yields. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .

- Key Challenges : Competing side reactions (e.g., over-sulfonation) may require strict stoichiometric control.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The ethylsulfonyl group (-SO₂CH₂CH₃) shows characteristic signals: a triplet for CH₃ (δ ~1.3 ppm) and quartet for CH₂ (δ ~3.4 ppm). The indole NH proton appears as a broad singlet (δ ~10–12 ppm).

- IR : Stretching vibrations for S=O (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodology : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability tests under varying pH, temperature, and light exposure are essential. Storage in inert atmospheres (argon) at –20°C minimizes decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-III for visualization can determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the ethylsulfonyl group’s orientation relative to the indole ring impacts packing efficiency .

- Data Contradictions : Discrepancies between calculated (DFT) and observed bond lengths may arise from crystal-packing forces or thermal motion.

Q. What strategies address low yields in the sulfonation step during synthesis?

- Methodology :

- Use excess ethylsulfonyl chloride under anhydrous conditions.

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

- Advanced Tip : Computational modeling (e.g., DFT) predicts reactive sites on the indole ring, guiding regioselective sulfonation .

Q. How does the ethylsulfonyl substituent influence bioactivity in kinase inhibition assays?

- Methodology :

- SAR Studies : Compare inhibitory potency against kinases (e.g., Syk) with analogs lacking the ethylsulfonyl group.

- Docking Simulations : Molecular docking (AutoDock Vina) evaluates interactions between the sulfonyl group and kinase active sites (e.g., hydrogen bonds with catalytic lysine residues) .

- Data Interpretation : Contradictory IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration) or cell-line variability.

Q. What analytical methods resolve decomposition products during long-term storage?

- Methodology :

- HPLC-MS : Identifies degradation products (e.g., hydrolysis of the ester to carboxylic acid).

- Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict shelf life .

Experimental Design Considerations

Q. How to design a robust protocol for scaling up synthesis from mg to gram quantities?

- Methodology :

- Process Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification.

- Safety : Implement controlled addition of sulfonylating agents to manage exothermic reactions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions.

- MD Simulations : Assess membrane permeability via bilayer penetration studies .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield (Optimized) | 72–85% (DMF, NaOEt, 120°C) | |

| Solubility in DMSO | >50 mg/mL | |

| X-ray Resolution (Å) | 0.85 (SHELXL-refined structure) | |

| Calculated logP | 2.3 (SwissADME) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.